N-[(furan-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
This compound features a hybrid structure combining a furan-2-ylmethyl group, a methanesulfonyl-substituted tetrahydroquinoline core, and an ethanediamide linker. The tetrahydroquinoline scaffold is a bicyclic system often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUPUTLVUUTKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide/Sulfonic Acid Derivatives
The methanesulfonyl group in the target compound shares functional similarities with sulfonic acid derivatives like N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate (). This catalyst employs dual sulfonic groups to enhance acidity and stabilize transition states in thioamide synthesis. While the target compound’s methanesulfonyl group is less acidic, it may similarly influence reactivity or binding interactions in catalytic or biological contexts.
Table 1: Comparison of Sulfonyl-Containing Compounds
Amide-Containing Analogues
The ethanediamide linker in the target compound resembles the amide/amine linkages in N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) (). T134’s synthesis involves nucleophilic substitution of a chlorinated precursor with 2-aminopyrimidine (37% yield), highlighting challenges in amide bond formation. The target compound’s ethanediamide may require similar coupling strategies, though steric hindrance from the tetrahydroquinoline and furan groups could reduce efficiency.
Table 2: Amide-Linked Compounds
| Compound | Amide Type | Synthesis Yield | Melting Point | Reference |
|---|---|---|---|---|
| Target Compound | Ethanediamide | N/A | N/A | – |
| T134 | Pyrimidin-2-amine | 37% | 161.4°C |
Heterocyclic Components
The tetrahydroquinoline core in the target compound contrasts with T134’s trifluoromethylphenyl and pyrimidine groups (). Tetrahydroquinoline derivatives are often explored for their planar aromaticity and bioactivity, whereas T134’s pyrimidine and trifluoromethyl groups enhance electronic effects and lipophilicity. The furan moiety in the target compound introduces oxygen-based heteroaromaticity, which may alter solubility or binding compared to purely carbocyclic systems.
Physicochemical and Functional Properties
While the target compound’s specific data is absent, analogous compounds provide insights:
- Melting Points: T134’s melting point (161.4°C) reflects its crystalline stability, which the target compound may exceed due to its rigid tetrahydroquinoline core .
- Solubility : The methanesulfonyl group likely improves aqueous solubility compared to T134’s lipophilic trifluoromethyl substituents.
- Catalytic Potential: ’s sulfonic acid catalyst achieved high yields (85–92%), suggesting the target’s sulfonyl group could similarly stabilize intermediates in synthetic applications .
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